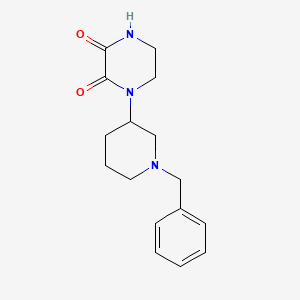
2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group and a piperidinylcarbonyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde, piperidine, and pyridine derivatives.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-fluorobenzaldehyde and piperidine in the presence of a suitable catalyst.
Cyclization: The intermediate compound undergoes cyclization with a pyridine derivative to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogen atoms replacing certain functional groups.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
科学的研究の応用
2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with applications in drug discovery and development.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Research: It is used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: The compound is utilized in the development of new industrial processes and products.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperidinylcarbonyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
類似化合物との比較
2-(3-Chlorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine: Similar structure with a chlorine atom instead of fluorine.
2-(3-Methylphenyl)-5-(piperidin-1-ylcarbonyl)pyridine: Similar structure with a methyl group instead of fluorine.
2-(3-Bromophenyl)-5-(piperidin-1-ylcarbonyl)pyridine: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 2-(3-Fluorophenyl)-5-(piperidin-1-ylcarbonyl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-4-5-13(11-15)16-8-7-14(12-19-16)17(21)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBQSFABVGAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)



![2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one](/img/structure/B7979198.png)
![tert-butyl 6,12-dioxo-3,4,6,11,12,12a-hexahydropyrazino[2,1-c][1,4]benzodiazepine-2(1H)-carboxylate](/img/structure/B7979199.png)
![1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-3-pyrrolidinecarboxylic acid](/img/structure/B7979211.png)
![Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate](/img/structure/B7979216.png)

![1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid](/img/structure/B7979235.png)



